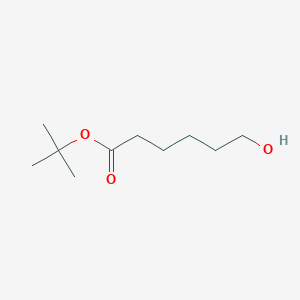

t-Butyl 6-hydroxyhexanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 6-hydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-10(2,3)13-9(12)7-5-4-6-8-11/h11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNVIQFNWMMKEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00542071 | |

| Record name | tert-Butyl 6-hydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73839-20-0 | |

| Record name | tert-Butyl 6-hydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 6-hydroxyhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to t-Butyl 6-hydroxyhexanoate (CAS: 73839-20-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of t-Butyl 6-hydroxyhexanoate, a versatile bifunctional molecule with significant applications in polymer chemistry and as a linker in the development of novel therapeutics. This document details its physicochemical properties, synthesis, and key applications, supported by experimental protocols and graphical representations of chemical pathways and workflows.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 73839-20-0 |

| Molecular Formula | C₁₀H₂₀O₃ |

| Molecular Weight | 188.26 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 246.8 °C at 760 mmHg |

| Density | 0.967 g/cm³ |

| Refractive Index | 1.443 |

| Storage Temperature | -20°C Freezer |

Spectroscopic Data

| Spectroscopy | Expected Peaks/Signals |

| ¹H-NMR (500 MHz, CDCl₃) | δ 3.65 - 3.62 (m, 2H), 2.32 - 2.29 (m, 1H), 2.23 - 2.20 (m, 2H), 1.66 - 1.55 (m, 4H), 1.43 (s, 9H), 1.41 - 1.35 (m, 2H)[1] |

| ¹³C-NMR (Predicted) | δ ~173 (C=O), ~80 (C(CH₃)₃), ~62 (-CH₂OH), ~34 (-CH₂C=O), ~32, 25, 24 (-CH₂-), 28 (-C(CH₃)₃) |

| IR (Infrared) | Broad peak ~3400 cm⁻¹ (O-H stretch), Strong peak ~1730 cm⁻¹ (C=O ester stretch), Peaks in the 2900-3000 cm⁻¹ region (C-H stretch) |

| Mass Spectrometry (MS) | Expected [M+H]⁺ at m/z 189.1485 |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the ring-opening of ε-caprolactone with potassium tert-butoxide.

Synthesis Pathway

Caption: Synthesis of this compound from ε-Caprolactone.

Experimental Protocol

Materials:

-

ε-Caprolactone

-

Potassium tert-butoxide (t-BuOK)

-

tert-Butanol (t-BuOH)

-

Dichloromethane (DCM)

-

Toluene

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

250 mL round-bottom flask

-

Magnetic stirrer

-

Thermocouple

-

Condenser

-

Nitrogen inlet

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, thermocouple, condenser, and nitrogen inlet, add ε-caprolactone (3.7 g, 32 mmol) and tert-butanol (100 mL) in dichloromethane.

-

Add potassium tert-butoxide (3.9 g, 35 mmol, 1.1 equiv.) to the solution.

-

Stir the solution and heat to reflux for 3 hours.

-

After cooling to room temperature, dilute the solution with toluene.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to yield this compound as a clear yellow oil (4.8 g, 80% yield).[1]

Applications in Research and Drug Development

This compound serves as a valuable building block in several areas of chemical and pharmaceutical research.

Linker for Proteolysis Targeting Chimeras (PROTACs)

The bifunctional nature of this compound, possessing a protected carboxylic acid and a reactive hydroxyl group, makes it an ideal scaffold for the synthesis of linkers used in Proteolysis Targeting Chimeras (PROTACs). The hydroxyl group can be functionalized to attach to an E3 ligase ligand, while the deprotected carboxylic acid can be coupled to a target protein ligand.

Caption: General workflow for PROTAC synthesis.

Materials:

-

Functionalized this compound linker

-

Amine-containing E3 ligase ligand or target protein ligand

-

Coupling agents (e.g., HATU, HOBt)

-

Organic base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF)

-

Acid for deprotection (e.g., TFA in DCM)

Procedure (Illustrative):

-

Functionalization of the hydroxyl group: The hydroxyl group of this compound is typically converted to a better leaving group (e.g., tosylate or mesylate) or an azide for click chemistry.

-

Coupling to the first ligand: The functionalized linker is reacted with the first binding ligand (either for the E3 ligase or the target protein) via nucleophilic substitution or other suitable coupling reactions.

-

Deprotection of the tert-butyl ester: The tert-butyl protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the carboxylic acid.

-

Coupling to the second ligand: The resulting carboxylic acid is activated with a peptide coupling agent and reacted with an amine-functional group on the second binding ligand to form the final PROTAC molecule.

Initiator for Ring-Opening Polymerization (ROP)

The hydroxyl group of this compound can act as an initiator for the ring-opening polymerization of cyclic esters, such as ε-caprolactone (PCL) and lactide (PLA). This allows for the synthesis of well-defined polymers with a tert-butoxycarbonyl end-group.

Caption: Ring-Opening Polymerization initiated by this compound.

Materials:

-

This compound

-

ε-Caprolactone (or other cyclic ester monomer)

-

Stannous octoate (Sn(Oct)₂) catalyst

-

Anhydrous toluene

-

Schlenk flask and line

Procedure (Illustrative):

-

The monomer (e.g., ε-caprolactone) and initiator (this compound) are added to a Schlenk flask and dried under vacuum.

-

Anhydrous toluene is added, followed by the catalyst (e.g., a solution of stannous octoate in toluene).

-

The reaction mixture is heated to the desired temperature (e.g., 110 °C) and stirred for a specified time.

-

The polymerization is terminated by cooling the reaction mixture.

-

The polymer is precipitated in a non-solvent (e.g., cold methanol), filtered, and dried under vacuum.

Role in Statin Synthesis

While this compound itself is not a direct precursor in the synthesis of widely used statins, structurally related compounds such as tert-butyl 6-oxohexanoate and other chiral hydroxy ester derivatives are key intermediates in the synthesis of drugs like Atorvastatin and Rosuvastatin. The core hexanoate structure is a common feature in the side chains of these HMG-CoA reductase inhibitors.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant utility in the fields of polymer chemistry and drug discovery. Its bifunctional nature allows for its use as a linker in the rapidly evolving field of PROTACs and as an initiator for the controlled synthesis of polyesters. The experimental protocols and workflows provided in this guide offer a foundation for researchers to utilize this compound in their scientific endeavors.

References

An In-depth Technical Guide to t-Butyl 6-hydroxyhexanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of t-Butyl 6-hydroxyhexanoate, a versatile bifunctional molecule increasingly utilized in biomedical research and drug development. This document details its key characteristics, provides an experimental protocol for its synthesis, and explores its role as a linker in novel therapeutic modalities.

Core Physical and Chemical Properties

This compound (CAS No. 73839-20-0) is an aliphatic ester characterized by a terminal hydroxyl group and a bulky t-butyl ester moiety.[1] These functional groups impart a unique combination of reactivity and steric hindrance, making it a valuable building block in organic synthesis.

Physical Properties

The primary physical characteristics of this compound are summarized in the table below. The compound is a colorless to light yellow liquid at room temperature.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀O₃ | [1] |

| Molecular Weight | 188.26 g/mol | [1] |

| Boiling Point | 246.8 °C at 760 mmHg | |

| Density | 0.967 g/cm³ | |

| Appearance | Colorless to light yellow liquid | |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. |

Chemical Properties and Stability

The chemical behavior of this compound is dictated by its two primary functional groups: the hydroxyl group and the t-butyl ester. The terminal hydroxyl group can undergo a variety of reactions, including oxidation, etherification, and esterification, allowing for its derivatization and incorporation into larger molecules.

The t-butyl ester provides a sterically hindered and acid-labile protecting group for the carboxylic acid. It is relatively stable to basic conditions but can be readily cleaved under acidic conditions to yield 6-hydroxyhexanoic acid. The compound is susceptible to hydrolysis and should be stored in a cool, dark, and dry environment under an inert atmosphere to prevent degradation.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the ring-opening of ε-caprolactone with potassium t-butoxide.

Experimental Protocol: Ring-Opening of ε-Caprolactone

This protocol describes the synthesis of this compound from ε-caprolactone and potassium t-butoxide in tert-butanol and dichloromethane.

Materials:

-

ε-Caprolactone

-

Potassium t-butoxide (t-BuOK)

-

tert-Butanol (t-BuOH)

-

Dichloromethane (DCM)

-

Toluene

-

Water (deionized)

-

Brine (saturated aqueous NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Thermocouple

-

Condenser

-

Nitrogen inlet

Procedure:

-

To a 250 mL round bottom flask equipped with a magnetic stirrer, thermocouple, condenser, and nitrogen inlet, add ε-caprolactone (3.7 g, 32 mmol) and tert-butanol (100 mL) in dichloromethane.

-

Add potassium t-butoxide (3.9 g, 35 mmol, 1.1 equivalents) to the solution.

-

Stir the solution and heat to reflux for 3 hours.

-

After cooling to room temperature, dilute the reaction mixture with toluene.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to yield the product as a clear yellow oil.

Expected Yield: Approximately 4.8 g (80%).[2]

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis

The structural features of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (500 MHz, CDCl₃): [2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.65 - 3.62 | m | 2H | -CH₂-OH |

| 2.32 - 2.29 | m | 1H | -OH |

| 2.23 - 2.20 | m | 2H | -CH₂-COO- |

| 1.66 - 1.55 | m | 4H | -CH₂-CH₂-CH₂-CH₂- |

| 1.43 | s | 9H | -C(CH₃)₃ |

| 1.41 - 1.35 | m | 2H | -CH₂-CH₂-CH₂- |

¹³C-NMR (Predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C=O (ester) |

| ~80 | -C(CH₃)₃ |

| ~62 | -CH₂-OH |

| ~34 | -CH₂-COO- |

| ~32 | -CH₂-CH₂-OH |

| ~28 | -C(CH₃)₃ |

| ~25 | -CH₂-CH₂-COO- |

| ~24 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500-3200 (broad) | O-H stretch | Alcohol |

| 2970-2930 | C-H stretch | Alkane |

| 1735-1715 | C=O stretch | Ester |

| 1250-1150 | C-O stretch | Ester |

| 1050 | C-O stretch | Alcohol |

Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 188. Key fragmentation patterns would likely involve the loss of the t-butyl group (m/z = 57) and the loss of water from the molecular ion.

Applications in Drug Development: A PROTAC Linker

This compound is a valuable bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[4]

A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[5] The linker's length and composition are critical for the efficacy of the PROTAC, as they dictate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]

The bifunctionality of this compound allows for its sequential or orthogonal conjugation to the target-binding ligand and the E3 ligase-recruiting ligand. The hydroxyl group can be activated for attachment to one ligand, while the t-butyl ester can be deprotected to reveal a carboxylic acid for coupling to the other ligand.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is depicted in the signaling pathway diagram below.

PROTAC Signaling Pathway

Caption: General mechanism of PROTAC-mediated protein degradation.

Conclusion

This compound is a versatile chemical entity with well-defined physical and chemical properties. Its bifunctional nature makes it a valuable tool in organic synthesis, particularly as a linker in the rapidly advancing field of PROTAC-based therapeutics. The synthetic protocol and spectroscopic data provided in this guide serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this important molecule.

References

structure of 6-Hydroxyhexanoic acid tert-butyl ester

An In-depth Technical Guide to 6-Hydroxyhexanoic Acid Tert-Butyl Ester

For researchers, scientists, and drug development professionals, a comprehensive understanding of key chemical intermediates is paramount. This guide provides a detailed overview of 6-Hydroxyhexanoic acid tert-butyl ester, a versatile building block in organic synthesis.

Chemical Structure and Properties

6-Hydroxyhexanoic acid tert-butyl ester is characterized by a six-carbon aliphatic chain with a hydroxyl group at one terminus and a tert-butyl ester at the other. This bifunctional nature makes it a valuable linker molecule in the synthesis of more complex structures.[1] The tert-butyl group serves as a sterically hindered protecting group for the carboxylic acid, preventing its participation in reactions until its removal is desired, typically under acidic conditions.[1][2]

Key Identifiers and Properties:

| Property | Value | Source |

| CAS Number | 73839-20-0 | [1][3][4] |

| Molecular Formula | C10H20O3 | [3][4] |

| Molecular Weight | 188.26 g/mol | [3][4][5] |

| Appearance | Colorless to light yellow liquid | [4] |

| Storage | -20°C, sealed, away from moisture | [4] |

Synthesis and Reactivity

The synthesis of 6-Hydroxyhexanoic acid tert-butyl ester can be achieved through various routes. One common method involves the ring-opening of ε-caprolactone.[3] For instance, reacting ε-caprolactone with potassium tert-butoxide in tert-butanol and dichloromethane at reflux for three hours yields the desired product.[3]

The hydroxyl group can be further derivatized or replaced, while the tert-butyl ester protects the carboxylic acid functionality.[1] This differential reactivity is crucial in multi-step synthetic pathways.

Spectroscopic Data

A certificate of analysis for a commercial sample of 6-Hydroxyhexanoic acid tert-butyl ester indicates that its ¹H NMR spectrum is consistent with its structure and the purity, as determined by gas chromatography (GC), is 95.44%.[4]

While specific spectral data for this exact compound is limited in the provided search results, related structures offer insights. For instance, the tert-butyl group in similar compounds typically shows a characteristic singlet at approximately 1.4 ppm in the ¹H NMR spectrum.[2] The infrared (IR) spectrum would be expected to show a strong absorbance for the ester carbonyl group in the range of 1720–1740 cm⁻¹.[2] Mass spectrometry (MS) would likely show a molecular ion peak corresponding to the molecular weight and a significant fragment from the loss of the tert-butyl group ([M-57]⁺).[2]

Applications in Research and Development

As a bifunctional molecule, 6-Hydroxyhexanoic acid tert-butyl ester and its derivatives are valuable intermediates in various synthetic applications. The hydroxyl group allows for the introduction of other functional groups, making it a useful linker.[1] For example, derivatives like (3R,5S)-6-chloro-3,5-dihydroxyhexanoic acid tert-butyl ester are used as intermediates in the synthesis of pharmaceuticals, including antibiotics and anticancer drugs.[6]

The parent molecule, 6-hydroxyhexanoic acid, is a monomer for the biodegradable polymer polycaprolactone.[7] The tert-butyl ester derivative provides a protected form of this monomer that can be used in controlled polymerization processes.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 6-Hydroxyhexanoic acid tert-butyl ester from ε-caprolactone.

Caption: Synthesis and purification workflow for 6-Hydroxyhexanoic acid tert-butyl ester.

References

- 1. tert-Butyl 6-Hydroxyhexanoate | 73839-20-0 [chemicalbook.com]

- 2. tert-Butyl 6-oxohexanoate | Benchchem [benchchem.com]

- 3. terthis compound synthesis - chemicalbook [chemicalbook.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Butyl 6-hydroxyhexanoate | C10H20O3 | CID 22352249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate [chembk.com]

- 7. Frontiers | Conversion of Cyclohexane to 6-Hydroxyhexanoic Acid Using Recombinant Pseudomonas taiwanensis in a Stirred-Tank Bioreactor [frontiersin.org]

t-Butyl 6-hydroxyhexanoate: A Technical Safety Guide for Researchers

Introduction

t-Butyl 6-hydroxyhexanoate (CAS Number: 73839-20-0) is a valuable aliphatic ester utilized by researchers and drug development professionals as a linker molecule. Its structure incorporates a terminal hydroxyl group amenable to further chemical modification and a t-butyl ester, which can be deprotected under acidic conditions. This guide provides a consolidated overview of the available safety information for this compound, intended to support its safe handling and use in a laboratory setting.

While a comprehensive Safety Data Sheet (SDS) with detailed experimental data is not publicly available through standard searches, this document synthesizes the consistently reported hazard information from various chemical suppliers.

Chemical and Physical Properties

Detailed experimental data for the physical and chemical properties of this compound are not consistently available across public domains. The following table includes information that has been noted, but it should be treated as indicative rather than definitive without a complete SDS.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₃ | - |

| Molecular Weight | 188.26 g/mol | - |

| CAS Number | 73839-20-0 | - |

| Physical Form | Liquid | --INVALID-LINK-- |

| Boiling Point | 246.8 °C at 760 mmHg | Not specified in a formal SDS |

| Density | 0.967 g/cm³ | Not specified in a formal SDS |

| Flash Point | 90.8 °C | Not specified in a formal SDS |

Note: The boiling point, density, and flash point are cited from a chemical information aggregator and have not been formally verified through a publicly accessible SDS.

Hazard Identification and GHS Classification

Multiple suppliers consistently classify this compound under the Globally Harmonized System (GHS) with the following hazard statements:

| GHS Classification | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |

Signal Word: Warning

GHS Pictogram:

Precautionary Measures and Safe Handling

The following precautionary statements are consistently associated with this compound and provide a framework for its safe handling.

Prevention

| Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

Response

| Statement | Description |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. |

Storage

| Statement | Description |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

Disposal

| Statement | Description |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Information

Quantitative toxicological data, such as LD50 (median lethal dose) values for oral, dermal, or inhalation routes, are not available in the publicly accessible information for this compound. The GHS classification of "Acute Toxicity, Oral (Category 4)" indicates that it is harmful if swallowed, but specific toxicity values are not provided.

Experimental Protocols

Detailed experimental protocols for the determination of the safety data presented (e.g., skin irritation studies, eye irritation studies) are not available in the public domain. These protocols are typically found within the full SDS provided by the manufacturer, which could not be located.

Logical Workflow for Handling this compound

The following diagram illustrates a logical workflow for the safe handling of this compound based on the available safety information.

Caption: Logical workflow for handling this compound.

Disclaimer: This guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Researchers should always consult the most up-to-date SDS for any chemical before use and adhere to all institutional and regulatory safety protocols.

storage and stability of t-Butyl 6-hydroxyhexanoate

An In-depth Technical Guide to the Storage and Stability of t-Butyl 6-hydroxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage, stability, and handling of this compound (CAS 73839-20-0). The information herein is compiled from publicly available data sheets and scientific literature to ensure best practices in a research and development setting.

Chemical and Physical Properties

This compound is an aliphatic ester featuring a terminal hydroxyl group and a carboxylic acid protected by a tert-butyl group. This structure makes it a useful linker and building block in organic synthesis.

| Property | Value | Reference |

| CAS Number | 73839-20-0 | [1] |

| Molecular Formula | C₁₀H₂₀O₃ | [1] |

| Molecular Weight | 188.26 g/mol | [1] |

| Physical Form | Liquid | [2][3] |

| Purity (Typical) | ≥95% | [2][3] |

Recommended Storage and Handling

Proper storage is critical to maintain the integrity and purity of this compound. The primary concerns for this molecule are hydrolysis of the ester and potential oxidation.

| Condition | Recommendation | Rationale |

| Temperature | Long-term: Store in a freezer at or below -20°C.[2][4] Short-term: Refrigerate at 2-8°C. | Minimizes degradation kinetics. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents oxidation of the terminal alcohol and other potential oxidative degradation. |

| Moisture | Keep container tightly sealed and store in a dry environment.[4][5] | The tert-butyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions. |

| Light | Store in an opaque or amber vial to protect from light. | Prevents potential photolytic degradation. |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases.[5] | These substances can catalyze rapid degradation of the molecule. |

Stability Profile and Degradation Pathways

This compound is generally stable under the recommended storage conditions.[5] However, it can degrade under stress conditions such as elevated temperature, non-neutral pH, and exposure to oxidative agents or light.

Hydrolytic Degradation

The most probable degradation pathway is the hydrolysis of the tert-butyl ester. The bulky t-butyl group provides significant steric hindrance, making the ester stable under basic and nucleophilic conditions. However, it is designed to be readily cleaved under acidic conditions.[4] This deprotection proceeds through a stable tertiary carbocation intermediate (isobutylene).

References

An In-depth Technical Guide on the Solubility of t-Butyl 6-hydroxyhexanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of t-Butyl 6-hydroxyhexanoate in various organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on qualitative solubility information inferred from synthesis and purification procedures, alongside detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is a bifunctional organic molecule featuring a hydroxyl group and a t-butyl ester.[1] This structure makes it a valuable intermediate in organic synthesis. The hydroxyl group can be further functionalized, while the t-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions.[1] Its utility is notable in the synthesis of more complex molecules, including pharmaceutical intermediates. Understanding its solubility is crucial for reaction setup, purification processes like recrystallization, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 73839-20-0 |

| Molecular Formula | C₁₀H₂₀O₃ |

| Molecular Weight | 188.26 g/mol |

| Appearance | Not specified in provided results |

| Boiling Point | Not specified in provided results |

| Melting Point | Not specified in provided results |

| Density | Not specified in provided results |

Solubility Profile of this compound

Qualitative Solubility Summary

The following table summarizes the expected qualitative solubility of this compound in several organic solvents, based on its use in synthesis and purification as described in patent literature.

| Solvent | Predicted Solubility | Rationale/Context from Literature |

| Dichloromethane (DCM) | Soluble | Used as a reaction solvent in the synthesis of this compound.[2] |

| Tetrahydrofuran (THF) | Soluble | A related compound, tert-butyl 6-oxohexanoate, is processed in a THF/MeOH mixture.[3] |

| Methanol (MeOH) | Soluble | A related compound is processed in a THF/MeOH mixture.[3] |

| Acetone | Soluble | A related synthesis process involves acetone as a solvent.[4] |

| n-Hexane | Soluble on heating | Mentioned as a potential recrystallization solvent for a related product, implying lower solubility at room temperature.[4] |

| n-Heptane | Soluble on heating | Mentioned as a potential recrystallization solvent for a related product, implying lower solubility at room temperature.[4] |

| Water | Insoluble to Sparingly Soluble | As a general rule, esters with significant hydrocarbon portions have low solubility in water. |

The solubility of this compound is governed by the balance of its polar functional groups (hydroxyl and ester) and its nonpolar components (the hexyl chain and the t-butyl group). Solvents with intermediate polarity are likely to be effective. For nonpolar solvents like hexane and heptane, solubility is expected to increase significantly with temperature, making them suitable for recrystallization.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocols can be employed.

4.1. Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

-

Preparation: Add approximately 25 mg of this compound to a small test tube.

-

Solvent Addition: Add 0.75 mL of the desired organic solvent in increments of 0.25 mL.

-

Mixing: After each addition, cap the test tube and shake vigorously for 30 seconds.

-

Observation: Visually inspect the solution for any undissolved solid.

-

Classification:

-

Soluble: If the solid dissolves completely.

-

Sparingly Soluble: If a small portion of the solid dissolves.

-

Insoluble: If the solid does not appear to dissolve.

-

4.2. Quantitative Solubility Determination (Isothermal Method)

This method determines the saturation solubility at a specific temperature.

-

Sample Preparation: Prepare several sealed vials each containing a known mass of this compound (e.g., 100 mg).

-

Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

-

Equilibration: Place the vials in a constant temperature bath and agitate them for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature until the undissolved solid settles.

-

Sampling and Analysis: Carefully extract a known volume of the clear supernatant. Analyze the concentration of the dissolved this compound using a suitable analytical technique (e.g., HPLC, GC, or gravimetric analysis after solvent evaporation).

-

Calculation: Calculate the solubility in units such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

Conclusion

This compound is a versatile synthetic intermediate with a solubility profile that makes it compatible with a range of common organic solvents. While specific quantitative solubility data is not widely published, qualitative assessments based on its use in chemical synthesis indicate good solubility in solvents like dichloromethane, THF, and methanol, and temperature-dependent solubility in nonpolar solvents such as hexane and heptane, which are suitable for its recrystallization. For applications requiring precise solubility values, the experimental protocols outlined in this guide can be utilized to generate reliable data.

References

- 1. terthis compound | 73839-20-0 [chemicalbook.com]

- 2. terthis compound synthesis - chemicalbook [chemicalbook.com]

- 3. tert-Butyl 6-oxohexanoate | Benchchem [benchchem.com]

- 4. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents [patents.google.com]

Spectral Analysis of t-Butyl 6-hydroxyhexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for t-butyl 6-hydroxyhexanoate (CAS No. 73839-20-0), a versatile linker molecule with applications in organic synthesis and drug development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Molecular Structure and Properties

This compound is an aliphatic ester characterized by a terminal hydroxyl group and a tert-butyl ester moiety. The hydroxyl group offers a reactive site for further chemical modifications, while the tert-butyl ester provides a protecting group that can be removed under acidic conditions.

Chemical Structure:

Caption: Molecular structure of this compound.

Spectroscopic Data

The following tables summarize the expected and reported spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

A reported ¹H NMR spectrum for this compound in CDCl₃ at 500 MHz shows the following signals[1]:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.65 - 3.62 | m | 2H | H-6 (CH₂-OH) |

| 2.23 - 2.20 | m | 2H | H-2 (CH₂-C=O) |

| 1.66 - 1.55 | m | 4H | H-3, H-5 |

| 1.43 | s | 9H | t-Butyl (C(CH₃)₃) |

| 1.41 - 1.35 | m | 2H | H-4 |

¹³C NMR (Carbon-13 NMR) Data

Based on analogous structures and standard chemical shift ranges, the predicted ¹³C NMR spectrum is as follows:

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~173 | C-1 (C=O) |

| ~80 | C(CH₃)₃ |

| ~62 | C-6 (CH₂-OH) |

| ~34 | C-2 |

| ~32 | C-5 |

| ~28 | C(CH₃)₃ |

| ~25 | C-3 |

| ~24 | C-4 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3600-3200 | Broad | O-H stretch | Alcohol |

| 2975-2850 | Strong | C-H stretch | Aliphatic |

| ~1730 | Strong | C=O stretch | Ester |

| ~1250, ~1150 | Strong | C-O stretch | Ester |

| ~1050 | Medium | C-O stretch | Alcohol |

Mass Spectrometry (MS)

The mass spectrum, typically acquired using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), would show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 188 | [M]⁺ (Molecular Ion) |

| 173 | [M - CH₃]⁺ |

| 131 | [M - C₄H₉O]⁺ |

| 115 | [M - C₄H₉O₂]⁺ |

| 101 | [M - C₄H₉O - H₂O]⁺ |

| 57 | [C₄H₉]⁺ (t-Butyl cation - often the base peak) |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy Sample Preparation and Acquisition

Caption: General workflow for NMR spectroscopy.

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation : The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition : A standard proton experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range (e.g., 0-12 ppm).

-

¹³C NMR Acquisition : A standard carbon experiment with proton decoupling is performed. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing : The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., tetramethylsilane, TMS, at 0.00 ppm or the residual solvent peak).

IR Spectroscopy Sample Preparation and Acquisition

Caption: General workflow for IR spectroscopy.

-

Sample Preparation : For a liquid sample like this compound, the neat liquid technique is commonly used. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition : A background spectrum of the empty sample compartment is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Processing : The final spectrum is presented as a plot of percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry Sample Preparation and Acquisition

Caption: General workflow for Mass Spectrometry.

-

Sample Preparation : A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol, dichloromethane). The concentration is typically in the range of 10-100 µg/mL.

-

Instrumentation : A common setup is a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Data Acquisition : The sample is injected into the GC, where it is vaporized and separated from any impurities. The pure compound then enters the MS, where it is bombarded with electrons, causing ionization and fragmentation. The resulting ions are separated by the mass analyzer according to their mass-to-charge (m/z) ratio.

-

Data Processing : The output is a mass spectrum, which is a plot of the relative abundance of ions versus their m/z ratio. The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure of the compound.

References

The Strategic Role of t-Butyl 6-hydroxyhexanoate as a Versatile Linker in PROTAC Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The architecture of a PROTAC is tripartite, consisting of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker that tethers the two. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as the overall physicochemical properties of the molecule. This technical guide delves into the role of t-Butyl 6-hydroxyhexanoate, a versatile aliphatic building block, in the synthesis of PROTAC linkers. We will explore its chemical properties, its incorporation into PROTACs, and provide detailed experimental protocols for the synthesis and evaluation of the resulting protein degraders.

Introduction to PROTAC Technology and the Central Role of the Linker

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1][2] This catalytic mechanism allows for the degradation of multiple target protein molecules with a single PROTAC molecule, a significant advantage over traditional inhibitors.[3]

The linker connecting the two ligands is a key determinant of a PROTAC's biological activity. Its length, rigidity, and chemical composition dictate the geometry of the ternary complex (POI-PROTAC-E3 ligase), which in turn affects the efficiency of ubiquitin transfer.[2] Alkyl and polyethylene glycol (PEG) chains are the most common motifs used in PROTAC linkers.[2] Alkyl linkers, such as those derived from this compound, offer a degree of conformational flexibility and are synthetically accessible, allowing for systematic optimization of linker length.[3]

This compound: A Versatile Building Block for Alkyl Linkers

This compound is a bifunctional molecule that serves as an excellent starting point for the construction of alkyl-based PROTAC linkers. Its key chemical features are a hydroxyl group, which can be readily functionalized for attachment to one of the PROTAC ligands, and a t-butyl ester-protected carboxylic acid, which can be deprotected to enable coupling to the other ligand.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for predicting the behavior of the resulting PROTAC in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O₃ | [5] |

| Molecular Weight | 188.26 g/mol | [5] |

| Appearance | Liquid | N/A |

| Boiling Point | 256.3 ± 23.0 °C at 760 mmHg | [6] |

| LogP (calculated) | 1.7 | [5] |

Table 1: Physicochemical Properties of this compound.

Synthesis and Application of a this compound-derived Linker in a PROTAC-like Molecule

While direct examples of PROTACs utilizing this compound are not abundant in publicly available literature, its application has been demonstrated in the synthesis of "in-cell click-formed proteolysis targeting chimeras" (CLIPTACs), a closely related modality.[1] The following sections detail a representative synthesis based on the work of Lebraud et al. (2016), illustrating how this building block can be incorporated into a PROTAC scaffold.

Signaling Pathway and Experimental Workflow

The general mechanism of action for a PROTAC is depicted in the following diagram. The experimental workflow for synthesizing and evaluating a PROTAC typically involves the synthesis of the individual components (POI ligand, E3 ligase ligand, and linker), followed by their assembly and subsequent biological characterization.

Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Caption: A flowchart outlining the key stages in the synthesis and evaluation of a PROTAC molecule.

Quantitative Data on PROTAC Performance

| PROTAC | Target Protein | E3 Ligase | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| PROTAC A | BRD4 | VHL | C6 Alkyl Chain | HeLa | 50 | >90 | Representative Data |

| PROTAC B | BRD4 | CRBN | C6 Alkyl Chain | 22Rv1 | 25 | >95 | Representative Data |

| PROTAC C | BRD4 | VHL | C4 Alkyl Chain | HeLa | 150 | 80 | Representative Data |

| PROTAC D | BRD4 | VHL | C8 Alkyl Chain | HeLa | 75 | >90 | Representative Data |

Table 2: Representative Degradation Activity of BRD4-targeting PROTACs with Alkyl Linkers. Note: This is representative data compiled from various sources to illustrate the typical performance of PROTACs with short alkyl linkers.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a PROTAC linker from this compound and the subsequent evaluation of the resulting PROTAC's biological activity.

Synthesis of a Linker Intermediate from this compound

This protocol is adapted from the supplementary information of Lebraud et al. (2016) and describes the alkylation of a phenolic compound with this compound under Mitsunobu conditions.[7]

Materials:

-

Phenolic compound (e.g., a derivative of a POI or E3 ligase ligand) (1.0 eq)

-

This compound (1.2 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Dissolve the phenolic compound (1.0 eq) and this compound (1.2 eq) in anhydrous THF under a nitrogen atmosphere.

-

Add triphenylphosphine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the O-alkylated product.

Subsequent Steps:

-

The t-butyl ester can be deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the carboxylic acid.

-

This carboxylic acid can then be coupled to an amine-functionalized POI or E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, HOBt).

Assessment of Protein Degradation by Western Blot

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[8][9]

Materials:

-

Cultured cells expressing the target protein

-

PROTAC compound (dissolved in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4 °C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response curves.[10]

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the PROTAC on cell proliferation and viability.[6][11]

Materials:

-

Cultured cells

-

PROTAC compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a desired period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37 °C.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Conclusion

This compound is a valuable and synthetically tractable building block for the construction of alkyl-based linkers in PROTACs. Its bifunctional nature allows for a modular and flexible approach to PROTAC synthesis. While the optimal linker design is highly dependent on the specific target protein and E3 ligase pair, the use of simple alkyl linkers derived from precursors like this compound provides a solid foundation for the development of potent and effective protein degraders. The experimental protocols provided in this guide offer a comprehensive framework for the synthesis and biological evaluation of novel PROTACs, empowering researchers to further explore the therapeutic potential of this exciting drug discovery modality.

References

- 1. mdpi.com [mdpi.com]

- 2. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Protein Degradation by In-Cell Self-Assembly of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of the Terminal Hydroxyl Group

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the reactivity of terminal hydroxyl groups, their significance in biological systems, and their crucial role in drug design and development. We will delve into the fundamental chemical properties, key transformations, and the metabolic pathways that are central to understanding the function of this ubiquitous chemical moiety.

Fundamental Principles of Terminal Hydroxyl Group Reactivity

The terminal hydroxyl (-OH) group, characteristic of primary alcohols, is a cornerstone of organic chemistry and biochemistry. Its reactivity is dictated by the polarized O-H and C-O bonds, where the highly electronegative oxygen atom draws electron density, rendering the hydrogen atom acidic and the carbon atom electrophilic. This polarity allows the hydroxyl group to act as both a hydrogen bond donor and acceptor, significantly influencing the solubility and physical properties of molecules.[1][2]

The chemical behavior of a terminal hydroxyl group can be broadly categorized into three areas:

-

Acidity and Nucleophilicity: Alcohols are weak acids, with pKa values typically in the range of 16-18.[3] They can be deprotonated by strong bases to form alkoxides, which are potent nucleophiles and bases used in various synthetic reactions.[4] The hydroxyl group itself is a moderate nucleophile.

-

Leaving Group Ability: The hydroxyl group is a poor leaving group because its conjugate acid, the hydroxide ion (OH-), is a strong base.[4] To facilitate nucleophilic substitution reactions, the hydroxyl group must first be "activated" by converting it into a better leaving group, such as a tosylate, mesylate, or by protonation under acidic conditions.[4][5]

-

Redox Chemistry: Primary alcohols can be oxidized to form aldehydes, and with stronger oxidizing agents, can be further oxidized to carboxylic acids.[4][6]

Table 1: Quantitative Data on Hydroxyl Group Properties

| Property | Molecule | Value | Notes |

| pKa | Methanol | 15.5 | In water. |

| Ethanol | 15.9 | In water.[3] | |

| tert-Butanol | 18.0 | In water.[3] | |

| Water | 15.7 | For comparison.[3] | |

| O-H Bond Dissociation Energy (BDE) | Water (HO-H) | 118.8 kcal/mol (497.1 kJ/mol) | First H atom dissociation.[7] |

| Hydroxyl Radical (O-H) | 101.8 kcal/mol (425.9 kJ/mol) | Second H atom dissociation.[7] | |

| Methanol (CH₃O-H) | ~104 kcal/mol | ||

| Phenol (PhO-H) | ~89.0 kcal/mol | The aromatic ring stabilizes the resulting radical.[8] |

Key Chemical Transformations

The versatility of the terminal hydroxyl group allows for a multitude of chemical transformations that are fundamental in synthetic chemistry.

-

Esterification: The reaction of an alcohol with a carboxylic acid (or its derivative) to form an ester is a cornerstone of organic synthesis.[4] This reaction is typically catalyzed by an acid.

-

Etherification: Alcohols can be converted to ethers, for example, through the Williamson ether synthesis where an alkoxide displaces a halide from an alkyl halide. Direct dehydration of alcohols can also produce ethers.[9]

-

Oxidation: As mentioned, primary alcohols can be selectively oxidized. Common oxidizing agents include potassium dichromate(VI) in sulfuric acid, which can produce either an aldehyde or a carboxylic acid depending on the reaction conditions.[6] Milder, more selective modern methods are also widely used.[10][11]

Experimental Protocols

Protocol 1: Oxidation of a Primary Alcohol to an Aldehyde

This protocol describes the partial oxidation of a primary alcohol using acidified potassium dichromate(VI). The key to stopping the reaction at the aldehyde stage is to distill the product as it forms, preventing its further oxidation to a carboxylic acid.[6]

Materials:

-

Primary alcohol (e.g., ethanol)

-

Potassium dichromate(VI) solution (K₂Cr₂O₇)

-

Dilute sulfuric acid (H₂SO₄)

-

Distillation apparatus

-

Heating mantle

Procedure:

-

Place a measured amount of the primary alcohol in a round-bottom flask. Use an excess of the alcohol to ensure there is not enough oxidizing agent to proceed to the carboxylic acid.[6]

-

Slowly add a solution of potassium dichromate(VI) acidified with dilute sulfuric acid to the flask while gently warming.

-

Set up the apparatus for distillation. The aldehyde, having a lower boiling point than the alcohol, will distill off as it is formed.

-

Collect the distillate, which will be the aldehyde. The reaction is visually indicated by the color change of the solution from orange (Cr₂O₇²⁻) to green (Cr³⁺).[6]

Protocol 2: Determination of Hydroxyl Value by Acetylation

The hydroxyl value is a measure of the content of free hydroxyl groups in a substance. It is defined as the milligrams of potassium hydroxide (KOH) required to neutralize the acetic acid formed upon acetylation of one gram of the substance.[12]

Materials:

-

Sample containing hydroxyl groups

-

Acetic anhydride in pyridine solution (acetylating agent)

-

Standardized potassium hydroxide (KOH) solution

-

Phenolphthalein indicator

-

Water bath

Procedure:

-

Accurately weigh a sample of the substance into a flask.

-

Add a precise volume of the acetic anhydride-pyridine solution.

-

Heat the flask on a water bath for a specified time to ensure complete acetylation of the hydroxyl groups.

-

Add water to the flask to hydrolyze the excess acetic anhydride into acetic acid.

-

Titrate the resulting solution with a standardized KOH solution using phenolphthalein as an indicator to determine the amount of acetic acid.

-

A blank titration (without the sample) is performed in parallel.

-

The hydroxyl value is calculated using the difference in titration volumes between the blank and the sample.[12]

Role in Biological Systems and Drug Development

Terminal hydroxyl groups are ubiquitous in biological molecules and play a critical role in the pharmacology and metabolism of drugs.

Metabolism of Drugs:

Phase I metabolism often introduces or exposes functional groups like hydroxyl groups to increase the polarity of a drug molecule, facilitating its excretion.[13] This process is primarily carried out by the Cytochrome P450 (CYP) family of enzymes in the liver.[13][14] For drugs containing a terminal alcohol, such as ethanol, metabolism proceeds via oxidation.

Two major enzyme systems are responsible for the oxidation of ethanol and other primary alcohols:

-

Alcohol Dehydrogenase (ADH): Located in the cytosol, ADH uses NAD⁺ as a cofactor to oxidize ethanol to acetaldehyde.[15][16]

-

Microsomal Ethanol-Oxidizing System (MEOS): Primarily involving the CYP2E1 enzyme, this system also oxidizes ethanol to acetaldehyde, especially at higher alcohol concentrations.[16][17] This process consumes NADPH and generates reactive oxygen species (ROS).[14][17]

The resulting acetaldehyde is then further oxidized to acetate by aldehyde dehydrogenase (ALDH).[16][18]

Implications for Drug Design:

The presence and position of a hydroxyl group can dramatically affect a drug's properties:

-

Solubility and Pharmacokinetics: Adding a hydroxyl group generally increases water solubility, which can improve absorption and distribution.[1] However, it also provides a handle for Phase II conjugation reactions (e.g., glucuronidation), which can lead to rapid excretion and a shorter duration of action.[19][20]

-

Target Binding: Hydroxyl groups are excellent hydrogen bond donors and acceptors, enabling strong and specific interactions with biological targets like enzymes and receptors.[21] Modifying or introducing a hydroxyl group can significantly alter binding affinity and selectivity.[1]

-

Metabolic Stability: A terminal hydroxyl group is often a site of metabolic vulnerability.[22] Prodrug strategies, where the hydroxyl group is masked with a cleavable functional group, can be employed to improve bioavailability and metabolic stability. Conversely, introducing a hydroxyl group can sometimes lead to the formation of active metabolites.[20]

The decision to include or modify a hydroxyl group is a critical aspect of the drug design and optimization process, requiring a careful balance of desired potency, selectivity, and pharmacokinetic properties.

Conclusion

The terminal hydroxyl group is a deceptively simple functional group with a complex and profound impact on chemical reactivity and biological function. For researchers in drug development, a deep understanding of its properties—from fundamental pKa values to its role as a substrate for metabolic enzymes—is essential. By carefully considering the principles outlined in this guide, scientists can better predict and modulate the behavior of molecules containing this group, leading to the design of safer and more effective therapeutics.

References

- 1. ashp.org [ashp.org]

- 2. Hydroxy group - Wikipedia [en.wikipedia.org]

- 3. chem.indiana.edu [chem.indiana.edu]

- 4. Structure and Reactivity of Alcohols | OpenOChem Learn [learn.openochem.org]

- 5. benchchem.com [benchchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The low-temperature selective oxidation of alcohols and a one-pot oxidative esterification using an IBS(iii/v)/oxone catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Hydroxyl value - Wikipedia [en.wikipedia.org]

- 13. longdom.org [longdom.org]

- 14. Frontiers | Chronic alcohol intake disrupts cytochrome P450 enzyme activity in alcoholic fatty liver disease: insights into metabolic alterations and therapeutic targets [frontiersin.org]

- 15. journals.physiology.org [journals.physiology.org]

- 16. mdpi.com [mdpi.com]

- 17. CYTOCHROME P450S AND ALCOHOLIC LIVER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Role of CYP2E1 in Alcohol Metabolism and Sensitivity in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 20. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Acid-Mediated Deprotection of t-Butyl Esters

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl (t-butyl) ester is a cornerstone protecting group for carboxylic acids in modern organic synthesis, prized for its robustness under a wide range of chemical conditions and its clean removal under acidic protocols.[1][2] This technical guide provides an in-depth overview of the acid-catalyzed deprotection of t-butyl esters, detailing the underlying mechanisms, common reagents, experimental procedures, and potential challenges.

Core Principles and Mechanism

The utility of the t-butyl ester as a protecting group is derived from its stability in neutral and basic media, which allows for extensive chemical modifications at other molecular sites.[2] Its removal is typically achieved under acidic conditions through a mechanism that capitalizes on the formation of a stable tertiary carbocation.

The deprotection process is initiated by the protonation of the carbonyl oxygen of the ester by an acid. This enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the carbon-oxygen bond to form a stable t-butyl cation and the desired carboxylic acid.[1] The t-butyl cation is subsequently neutralized, often by deprotonation to form the volatile byproduct isobutylene, which drives the reaction to completion.[2][3]

Caption: Mechanism of Acid-Catalyzed t-Butyl Ester Deprotection.

Common Acidic Reagents and Conditions

A variety of Brønsted and Lewis acids can be employed for the deprotection of t-butyl esters, with the choice of reagent depending on the substrate's sensitivity and the presence of other acid-labile functional groups.[4][5]

Brønsted Acids

Strong Brønsted acids are the most common reagents for t-butyl ester cleavage.

| Reagent | Typical Conditions | Reaction Time | Notes |

| Trifluoroacetic Acid (TFA) | Neat or in DCM (1:1), Room Temp.[1] | 1 - 5 hours[1] | Highly effective and volatile byproducts simplify workup. Can remove other acid-labile groups.[1][4] |

| Hydrogen Chloride (HCl) | In dioxane or ether, Room Temp.[2] | 1 - 4 hours[2] | A classic and effective method. |

| Sulfuric Acid (H₂SO₄) | Catalytic amount in dioxane/H₂O, Room Temp.[2] | Variable | Strong, non-volatile acid. |

| Phosphoric Acid (H₃PO₄) | 85% aqueous solution, Room Temp.[6][7] | Variable | A milder, environmentally benign option that can offer good selectivity.[6][7] |

| p-Toluenesulfonic Acid (p-TsOH) | Refluxing toluene or microwave irradiation.[4][8] | Variable | Can selectively remove t-butyl esters in the presence of some other protecting groups.[5] |

| Formic Acid | Used for sensitive substrates like β-lactams.[5] | Variable | A milder alternative to stronger acids. |

Lewis Acids

Lewis acids offer an alternative, sometimes with different selectivity profiles compared to Brønsted acids.[4]

| Reagent | Typical Conditions | Reaction Time | Notes |

| Zinc Bromide (ZnBr₂) | In DCM, Room Temp.[9][10] | 24 hours (with 500 mol%)[11] | Can be used for selective deprotection in the presence of certain other acid-labile groups.[9][10] |

| Cerium(III) Chloride (CeCl₃·7H₂O) / Sodium Iodide (NaI) | In acetonitrile.[4] | Variable | Provides a different selectivity profile. |

Experimental Protocols

Below are detailed methodologies for common t-butyl ester deprotection procedures.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This is a robust and widely applicable method.[1]

Materials:

-

t-Butyl ester-protected compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Toluene (for azeotropic removal of TFA)

-

Saturated aqueous sodium bicarbonate (optional)

-

Cold diethyl ether or hexane (for precipitation)

Procedure:

-

Dissolution: Dissolve the t-butyl ester-protected compound in an appropriate volume of DCM (e.g., 0.1-0.5 M concentration) in a round-bottom flask.[1]

-

Scavenger Addition (if necessary): For substrates containing sensitive functional groups susceptible to alkylation by the t-butyl cation (e.g., tryptophan, methionine), add a scavenger such as water (2-5%) or triisopropylsilane (TIS, 2-5%).[1]

-

TFA Addition: In a well-ventilated fume hood, add TFA to the solution. A common condition is a 1:1 mixture of DCM and TFA.[4][12]

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-5 hours.[1][12]

-

Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[1]

-

Work-up:

-

Precipitation: Dissolve the residue in a minimal amount of a suitable solvent (e.g., DCM) and precipitate the product by adding a non-polar solvent such as cold diethyl ether or hexane. The solid can be collected by filtration.[1]

-

Extraction: Alternatively, after solvent removal, co-evaporate the residue with toluene several times to remove residual TFA.[4] The crude product can then be purified.

-

Caption: Experimental Workflow for TFA-Mediated Deprotection.

Protocol 2: Deprotection using Zinc Bromide (ZnBr₂)

This method can be useful for substrates where a Lewis acid is preferred for selectivity.[4]

Materials:

-

t-Butyl ester-protected compound

-

Anhydrous Dichloromethane (DCM)

-

Zinc Bromide (ZnBr₂)

Procedure:

-

Reaction Setup: Dissolve the substrate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Reagent Addition: Add zinc bromide (typically 1.5 to 2.0 equivalents) to the solution.[4]

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction and purify the resulting carboxylic acid using standard methods such as crystallization or column chromatography.

Potential Side Reactions and Troubleshooting

The primary side reaction during acidic deprotection is the alkylation of nucleophilic functional groups by the t-butyl cation.[1]

-

Alkylation of Sensitive Residues: In peptide synthesis, amino acids such as tryptophan, methionine, and cysteine are particularly susceptible to alkylation.[13] The use of scavengers like triisopropylsilane (TIS), water, or anisole is crucial to trap the t-butyl cations and prevent this side reaction.[1]

-

Incomplete Deprotection: If the reaction does not proceed to completion, consider increasing the concentration of the acid, extending the reaction time, or gently heating the reaction (e.g., to 40 °C), provided the substrate is stable under these conditions.[1] For sterically hindered esters, more forcing conditions may be necessary.[1]

Conclusion

The acid-catalyzed deprotection of t-butyl esters is a robust and versatile transformation in organic synthesis. A thorough understanding of the reaction mechanism, the appropriate choice of acidic reagent, and the implementation of optimized experimental protocols are essential for achieving high yields and purity in the final deprotected product. The use of scavengers is a critical consideration, particularly when working with complex molecules containing sensitive functional groups.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. benchchem.com [benchchem.com]

- 5. Acids - Wordpress [reagents.acsgcipr.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tert-Butyl Esters [organic-chemistry.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 11. pubs.acs.org [pubs.acs.org]

- 12. rsc.org [rsc.org]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of t-Butyl 6-hydroxyhexanoate from ε-caprolactone: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of t-butyl 6-hydroxyhexanoate from ε-caprolactone. The described method is a straightforward and efficient procedure involving the nucleophilic ring-opening of ε-caprolactone initiated by potassium tert-butoxide. This protocol is particularly valuable for researchers requiring t-butyl protected 6-hydroxyhexanoic acid, a versatile building block in organic synthesis and drug development.

Application Notes

This compound serves as a key intermediate in the synthesis of various more complex molecules. The tert-butyl ester provides a robust protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions. The terminal hydroxyl group offers a reactive handle for further chemical transformations, such as etherification, esterification, or oxidation. This bifunctionality makes it a valuable synthon for the preparation of polymers, drug delivery systems, and other specialty chemicals.

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The tert-butoxide anion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ε-caprolactone ring. This results in the cleavage of the acyl-oxygen bond and the formation of a potassium alkoxide intermediate. Subsequent workup with water protonates the alkoxide to yield the final product, this compound. The use of stoichiometric amounts of potassium tert-butoxide favors the formation of the monomeric product over polymerization.

Experimental Protocol

This protocol is adapted from a literature procedure and outlines the synthesis of this compound from ε-caprolactone.

Materials and Equipment:

-

ε-Caprolactone

-

Potassium tert-butoxide (t-BuOK)

-

Dichloromethane (DCM), anhydrous

-

Toluene

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Thermocouple or thermometer

-

Reflux condenser

-

Nitrogen inlet/outlet (or other inert gas supply)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 250 mL round bottom flask equipped with a magnetic stirrer, thermocouple, reflux condenser, and a nitrogen inlet, add ε-caprolactone (3.7 g, 32 mmol) and dichloromethane (100 mL).

-

Addition of Reagent: To the stirred solution, add potassium tert-butoxide (3.9 g, 35 mmol, 1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 3 hours under a nitrogen atmosphere.

-

Workup: After cooling to room temperature, dilute the reaction mixture with toluene. Transfer the mixture to a separatory funnel and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

-

Product: The resulting product is this compound as a clear yellow oil (4.8 g, 80% yield).

Data Presentation

The following table summarizes the quantitative data for the synthesis and characterization of this compound.

| Parameter | Value |

| Reactants | |

| ε-Caprolactone | 3.7 g (32 mmol) |

| Potassium tert-butoxide | 3.9 g (35 mmol) |

| Reaction Conditions | |

| Solvent | Dichloromethane (100 mL) |

| Temperature | Reflux |

| Reaction Time | 3 hours |

| Atmosphere | Inert (Nitrogen) |

| Product | |

| Yield | 4.8 g (80%) |

| Appearance | Clear yellow oil |

| Characterization Data | |

| ¹H-NMR (500 MHz, CDCl₃) | δ 3.65 - 3.62 (m, 2H), 2.32 - 2.29 (m, 1H), 2.23 - 2.20 (m, 2H), 1.66 - 1.55 (m, 4H), 1.43 (s, 9H), 1.41 - 1.35 (m, 2H)[1] |

| ¹³C-NMR (Predicted) | ~173 (C=O), ~80 (C(CH₃)₃), ~62 (-CH₂OH), ~34, ~32, ~28, ~25, ~24 (aliphatic CH₂) |

| IR (Predicted, cm⁻¹) | ~3400 (O-H stretch, broad), ~2950 (C-H stretch), ~1730 (C=O stretch, ester) |

Visualizations

Reaction Mechanism: